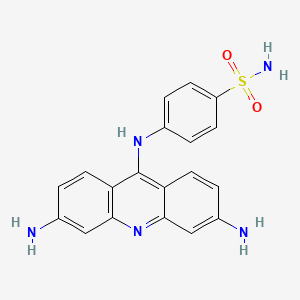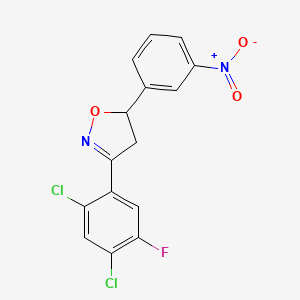
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime and a suitable oxidizing agent.
Introduction of Substituents: The dichloro, fluorophenyl, and nitrophenyl groups can be introduced through various substitution reactions. For example, the fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-Dichlorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole: Similar structure but lacks the fluorine atom.
3-(2,4-Difluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole: Similar structure but lacks the chlorine atoms.
3-(2,4-Dichloro-5-fluorophenyl)-5-(3-aminophenyl)-4,5-dihydroisoxazole: Similar structure but has an amino group instead of a nitro group.
Uniqueness
The presence of both dichloro and fluorophenyl groups, along with the nitrophenyl group, makes 3-(2,4-Dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydroisoxazole unique
Eigenschaften
CAS-Nummer |
649556-44-5 |
|---|---|
Molekularformel |
C15H9Cl2FN2O3 |
Molekulargewicht |
355.1 g/mol |
IUPAC-Name |
3-(2,4-dichloro-5-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C15H9Cl2FN2O3/c16-11-6-12(17)13(18)5-10(11)14-7-15(23-19-14)8-2-1-3-9(4-8)20(21)22/h1-6,15H,7H2 |
InChI-Schlüssel |
IDLXHPVXBDYJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC(=C(C=C2Cl)Cl)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



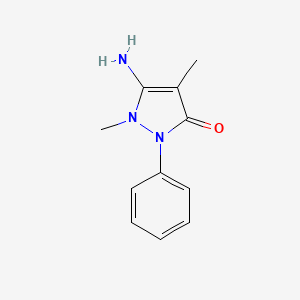

![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)
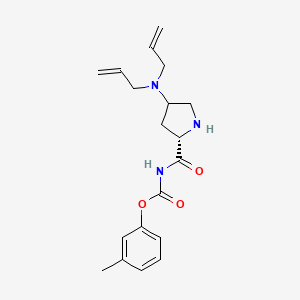
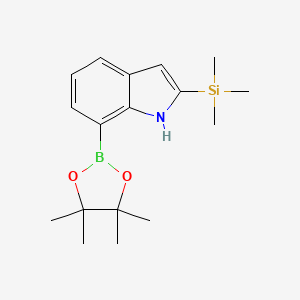
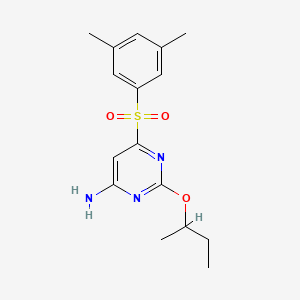
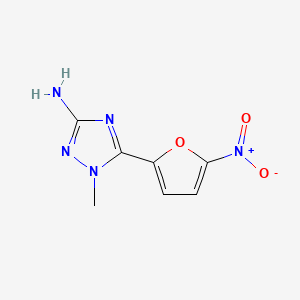
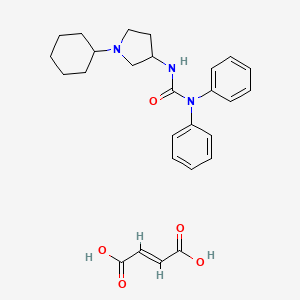

![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)
![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)

